This compound is classified as a pharmaceutical intermediate with potential applications in drug development, particularly in the field of oncology and anti-inflammatory therapies. Its synthesis and characterization have been documented in various scientific literature, indicating its relevance in medicinal chemistry research .
The synthesis of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride typically involves several steps, including the formation of the pyrazole ring, introduction of substituents, and final cyclization to form the desired product.
The optimization of these conditions is crucial for achieving high purity and yield of the final compound .
The molecular structure of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride can be described as follows:
5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance biological activity or solubility .
The mechanism of action of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride is primarily related to its interaction with specific biological targets:
The physical and chemical properties of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride include:
Characterization techniques such as UV-visible spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm these properties .
The applications of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride span several fields:
Ongoing research continues to explore its efficacy and safety profiles in preclinical models .
The development of 5-((5-(2-hydroxy-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride represents a strategic advancement in kinase inhibitor therapeutics. This compound emerged from systematic structure-activity relationship (SAR) studies conducted between 2010–2015, focusing on optimizing aminopyrazole scaffolds for selective checkpoint kinase (CHK) inhibition [4] [6]. Its discovery originated from Array BioPharma’s research platform, with Eli Lilly later advancing the compound (designated LY2606368) through preclinical studies [6]. The dihydrochloride salt form (CAS 1234015-70-3) was developed to enhance aqueous solubility and bioavailability relative to the free base (CAS 1234015-69-0), facilitating in vivo pharmacological testing [3] [5]. Historical patent filings from 2011–2017 highlight its structural evolution from earlier aminopyrazole derivatives, where strategic incorporation of the ortho-hydroxy-meta-methoxyphenyl moiety significantly improved CHK1 binding affinity and cellular potency [4] [6]. This compound’s optimization trajectory exemplifies rational design approaches targeting the ATP-binding cleft of kinases, with subsequent dihydrochloride salt formation addressing formulation challenges for translational studies [7].
This compound belongs to the bifunctional pyrazine-pyrazole hybrid chemical class, characterized by three pharmacologically significant regions:
Table 1: Structural Components and Their Roles
Region | Structural Features | Pharmacological Role |
---|---|---|
Pyrazine Core | 2-Carbonitrile substituent at C2; Amino linker at C5 | Hydrogen bonding with kinase hinge region; Electron withdrawal for π-stacking |
Central Pyrazole | 3,5-Disubstituted with NH linker at C3 | Conformational rigidity; CHK1 selectivity filter |
Aryl System | 2-Hydroxy-6-methoxyphenyl at pyrazole C5 | Hydrophobic pocket engagement; Chelation potential |
The dihydrochloride salt formation protonates the pyrazine nitrogen and primary amine, enhancing water solubility (37.2 mg/mL versus 1.8 mg/mL for free base) while maintaining planar geometry essential for kinase binding [5]. Spectroscopic characterization confirms intramolecular hydrogen bonding between the phenolic hydroxyl (2.01 Å bond length) and pyrazole nitrogen, stabilizing the bioactive conformation . This scaffold differs from related clinical candidates like Prexasertib (which contains a 3-aminopropoxy group instead of hydroxy) by eliminating rotational freedom at the phenyl C2 position, potentially enhancing target residence time [6] [7]. The molecular weight (381.2 g/mol) and hydrogen bond donor/acceptor counts (5/7) comply with Lipinski’s rules, supporting drug-like properties [3].
As a potent dual inhibitor of checkpoint kinase 1 (CHK1; IC₅₀ = 0.9 nM) and checkpoint kinase 2 (CHK2; IC₅₀ = 8 nM), this compound disrupts DNA damage response (DDR) pathways in malignant cells [6]. Its primary therapeutic mechanism involves:
Table 2: Preclinical Efficacy in Cancer Models
Cancer Type | Combination Agent | Synergy Effect (Fold-Change) | Mechanistic Outcome |
---|---|---|---|
Ovarian Adenocarcinoma | Gemcitabine | 12.6× cytotoxicity increase | PARP cleavage; γH2AX elevation |
Squamous Cell Carcinoma | Cisplatin | 8.3× tumor growth inhibition | CDC25C dephosphorylation; mitotic catastrophe |
Small Cell Lung Cancer | None (monotherapy) | 92% growth inhibition | Replication stress-induced senescence |
Notably, the 2-hydroxy group enables selective cytotoxicity toward p53-deficient tumors by exploiting synthetic lethality, sparing normal cells with intact DDR [4] [6]. Phase I/II clinical evaluations of structural analogs (e.g., Prexasertib) in solid tumors and leukemias validate this chemotype’s clinical translatability, particularly for BRCA-mutated and homologous recombination-deficient cancers [6]. Current research explores nanoparticle formulations of the dihydrochloride salt to improve tumor delivery, leveraging its protonatable nitrogens for pH-responsive release [5].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8